![molecular formula C10H7NO3 B3026570 7-Hydroxyquinoline-4-carboxylic acid CAS No. 1017969-32-2](/img/structure/B3026570.png)
7-Hydroxyquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 7-hydroxyquinoline derivatives has been explored through various methods. For instance, a rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, was achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation . An improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, yielding high optical purity and enantiomeric excess . These methods highlight the advancements in the synthesis of 7-hydroxyquinoline derivatives with high yield and purity.
Molecular Structure Analysis
The molecular structure of 7-hydroxyquinoline derivatives has been studied using various spectroscopic techniques. For example, the 1H NMR spectra of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid were analyzed to understand their spatial structure . Additionally, the absorption and fluorescence spectra of 7-Hydroxyquinoline (7HQ) in different polymeric matrices were investigated, revealing the influence of the matrices on the species of 7HQ and the excited state proton transfer effect .
Chemical Reactions Analysis
The chemical reactivity of 7-hydroxyquinoline derivatives has been explored in various contexts. For instance, the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide was studied, showing conventional addition of the halogen to the allyl double bond . Additionally, the photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) was described, demonstrating its potential for multiphoton-induced photolysis in vivo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-hydroxyquinoline derivatives have been the subject of extensive research. The inhibitory activities of a set of nine 7-substituted-4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes and Ehrlich ascites tumor cells were analyzed, revealing insights into the quantitative structure-activity relationship for polar substituents . Moreover, the antibacterial activity of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids was evaluated, with certain derivatives showing significant activities against Gram-positive and Gram-negative bacteria . These studies provide valuable information on the biological activities and potential applications of 7-hydroxyquinoline derivatives.
Scientific Research Applications
Photolabile Protecting Group
Brominated hydroxyquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis, making it useful in vivo. It is beneficial for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This intrinsic proton relay system demonstrates significant properties in the electronic excited state, contributing to our understanding of molecular dynamics and proton transfer processes (Tang et al., 2011).
Antioxidative Effects
The structure and distribution of various 4-hydroxyquinoline derivatives, including those derived from 7-hydroxyquinoline-4-carboxylic acid, significantly influence their antioxidative effects. These compounds show potential as antioxidants, but their efficacy is highly dependent on their molecular structure and the environment in which they are used (Liu et al., 2002).
Electrochemical and Spectroelectrochemical Properties
Hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, exhibit unique electrochemical and spectroelectrochemical behaviors. Their oxidation mechanisms involve protonation and autodeprotonation reactions, important for understanding electron transfer in biosystems (Sokolová et al., 2015).
Spectroscopic Properties in Polymeric Matrices
The absorption and fluorescence spectra of 7-Hydroxyquinoline (7HQ) in various matrices, such as copolymers of methyl methacrylate (MMA) and methacrylic acid (MAA), reveal insights into the species of 7HQ and its excited-state proton transfer effect. The studies provide valuable information for applications in materials science and chemistry (Zhang et al., 2000).
Microwave-Irradiated Synthesis and Antimicrobial Activity
This compound derivatives have been synthesized using both conventional and microwave-irradiated methods. These compounds exhibit significant antimicrobial activity against a range of microorganisms, highlighting their potential in medical applications (Bhatt & Agrawal, 2010).
Radiochemiluminescence Applications
Carboxyquinolines, including 7-hydroxyquinoline derivatives, have been studied for their radiochemiluminescence properties. These reactions are promising for radiation dosimeters and analytical applications, demonstrating the versatile applications of these compounds in the field of analytical chemistry and radiation detection (Papadopoulos et al., 2000).
β-Cyclodextrin Inclusion Complexes
β-Cyclodextrin inclusion complexes of 4-hydroxyquinoline derivatives, including those derived from this compound, have shown varied antioxidative effects on free-radical-induced hemolysis. This research provides insights into the potential pharmaceutical applications of these compounds (Liu et al., 2003).
Photoinert Properties and Photodimerization
This compound, as a medical intermediate, exhibits photoinert properties for [2 + 2] photoaddition in solution. However, in certain coordination polymers, it can undergo photodimerization, an interesting aspect for materials science and photochemistry (Qin et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
7-Hydroxyquinoline-4-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities Quinoline derivatives are known to target dna gyrase and topoisomerase iv, which play crucial roles in bacterial dna replication .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by targeting dna gyrase and topoisomerase iv . This interaction with the targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of dna replication in bacteria, affecting the bacterial growth pathway .
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Environmental conditions such as ph, temperature, and presence of other compounds can potentially affect the action of the compound .
properties
IUPAC Name |
7-hydroxyquinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFEWHKAMIACS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647608 | |
Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017969-32-2 | |
Record name | 7-Hydroxy-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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